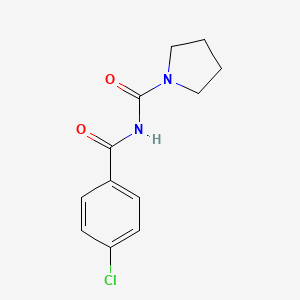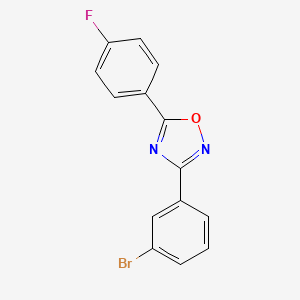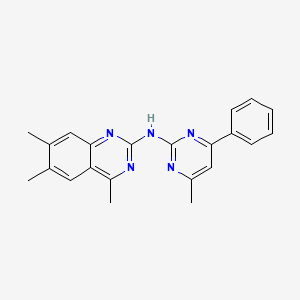
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer and autoimmune diseases. TAK-659 belongs to the class of kinase inhibitors and has been shown to inhibit several kinases, including BTK, ITK, and TEC.
Mécanisme D'action
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine inhibits several kinases, including BTK, ITK, and TEC. BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. ITK is involved in T-cell receptor signaling, which is important for the activation and proliferation of T-cells. TEC is a member of the Tec family of kinases, which are involved in the regulation of immune responses. By inhibiting these kinases, 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine disrupts the signaling pathways that are essential for the growth and survival of cancer cells and the activation of immune cells.
Biochemical and Physiological Effects:
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been shown to have several biochemical and physiological effects. In preclinical studies, 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the size of tumors. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has also been shown to inhibit the activation and proliferation of immune cells, which is beneficial in the treatment of autoimmune diseases. However, 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine may also have some adverse effects, such as immunosuppression and increased risk of infections.
Avantages Et Limitations Des Expériences En Laboratoire
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has several advantages as a research tool. It is a potent and selective inhibitor of several kinases, which makes it useful for studying the signaling pathways involved in cancer and autoimmune diseases. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine in lab experiments. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine may have off-target effects, which could complicate the interpretation of experimental results. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine may also have variable pharmacokinetics, which could affect its efficacy in different experimental models.
Orientations Futures
There are several future directions for research on 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine. One area of research is to further elucidate the mechanism of action of 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine and its effects on different signaling pathways. Another area of research is to investigate the efficacy of 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine in different cancer types and autoimmune diseases. Additionally, research could focus on developing more potent and selective inhibitors of the kinases targeted by 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine. Finally, research could investigate the potential of 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine as a combination therapy with other drugs for the treatment of cancer and autoimmune diseases.
Conclusion:
In conclusion, 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine is a promising small molecule inhibitor that has potential therapeutic applications in cancer and autoimmune diseases. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine inhibits several kinases, including BTK, ITK, and TEC, which disrupts the signaling pathways that are essential for the growth and survival of cancer cells and the activation of immune cells. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has several advantages as a research tool, but there are also some limitations to using 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine in lab experiments. There are several future directions for research on 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine, which could lead to the development of more effective therapies for cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis method of 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been described in several research papers. The most commonly used method involves the reaction of 4,6,7-trimethyl-2-quinazolinamine with 4-methyl-6-phenyl-2-pyrimidinamine in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified by column chromatography to obtain pure 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine.
Applications De Recherche Scientifique
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Several preclinical studies have shown that 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine inhibits the growth of cancer cells and reduces the size of tumors in animal models. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
4,6,7-trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-13-10-18-16(4)24-22(26-20(18)11-14(13)2)27-21-23-15(3)12-19(25-21)17-8-6-5-7-9-17/h5-12H,1-4H3,(H,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMMRYQWZWEAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=CC(=N3)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,7-trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-N-methyl-4-oxobutanamide](/img/structure/B5305619.png)
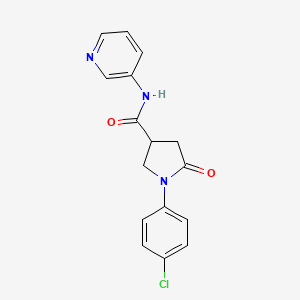
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)
![3-(2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5305634.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5305639.png)

![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)
![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)
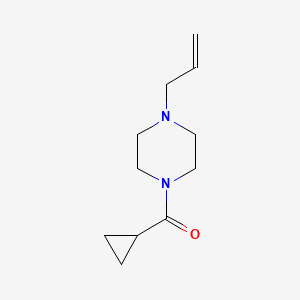
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5305676.png)

